molecular formula C15H18O6 B14471891 [(2,2-Dimethylpropanoyl)oxy]methyl 2-(acetyloxy)benzoate CAS No. 66195-30-0

[(2,2-Dimethylpropanoyl)oxy]methyl 2-(acetyloxy)benzoate

Cat. No.: B14471891
CAS No.: 66195-30-0
M. Wt: 294.30 g/mol
InChI Key: CJUSVYKLCJIJBJ-UHFFFAOYSA-N
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Description

[(2,2-Dimethylpropanoyl)oxy]methyl 2-(acetyloxy)benzoate is an organic compound that belongs to the class of esters This compound is characterized by the presence of two ester functional groups, which are derived from 2,2-dimethylpropanoic acid and acetic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2,2-Dimethylpropanoyl)oxy]methyl 2-(acetyloxy)benzoate typically involves esterification reactions. One common method is the reaction of 2-(hydroxymethyl)benzoic acid with 2,2-dimethylpropanoic anhydride and acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also ensures consistent quality and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

[(2,2-Dimethylpropanoyl)oxy]methyl 2-(acetyloxy)benzoate undergoes various chemical reactions, including:

    Hydrolysis: The ester bonds can be hydrolyzed in the presence of water and an acid or base catalyst, resulting in the formation of 2-(hydroxymethyl)benzoic acid, 2,2-dimethylpropanoic acid, and acetic acid.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) to yield the corresponding alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the ester carbonyl carbon, leading to the formation of different ester derivatives.

Common Reagents and Conditions

    Hydrolysis: Water, hydrochloric acid (HCl) or sodium hydroxide (NaOH)

    Reduction: Lithium aluminum hydride (LiAlH4)

    Substitution: Various nucleophiles such as amines or alcohols

Major Products Formed

    Hydrolysis: 2-(hydroxymethyl)benzoic acid, 2,2-dimethylpropanoic acid, acetic acid

    Reduction: Corresponding alcohols

    Substitution: Different ester derivatives

Scientific Research Applications

[(2,2-Dimethylpropanoyl)oxy]methyl 2-(acetyloxy)benzoate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.

    Biology: Employed in the study of enzyme-catalyzed esterification and hydrolysis reactions.

    Medicine: Investigated for its potential use as a prodrug, where it can be metabolized to release active pharmaceutical ingredients.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of [(2,2-Dimethylpropanoyl)oxy]methyl 2-(acetyloxy)benzoate involves its hydrolysis to release the active components, 2-(hydroxymethyl)benzoic acid, 2,2-dimethylpropanoic acid, and acetic acid. These components can then interact with various molecular targets and pathways in biological systems. For example, 2-(hydroxymethyl)benzoic acid can inhibit certain enzymes, while acetic acid can act as a metabolic intermediate.

Comparison with Similar Compounds

[(2,2-Dimethylpropanoyl)oxy]methyl 2-(acetyloxy)benzoate can be compared with other ester compounds such as:

    Methyl 2-(acetyloxy)benzoate: Similar structure but lacks the 2,2-dimethylpropanoic acid moiety.

    Ethyl 2-(acetyloxy)benzoate: Similar structure but contains an ethyl group instead of the 2,2-dimethylpropanoic acid moiety.

    Propyl 2-(acetyloxy)benzoate: Similar structure but contains a propyl group instead of the 2,2-dimethylpropanoic acid moiety.

The uniqueness of this compound lies in its dual ester functionality, which provides distinct chemical and biological properties compared to its analogs.

Properties

CAS No.

66195-30-0

Molecular Formula

C15H18O6

Molecular Weight

294.30 g/mol

IUPAC Name

2,2-dimethylpropanoyloxymethyl 2-acetyloxybenzoate

InChI

InChI=1S/C15H18O6/c1-10(16)21-12-8-6-5-7-11(12)13(17)19-9-20-14(18)15(2,3)4/h5-8H,9H2,1-4H3

InChI Key

CJUSVYKLCJIJBJ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=CC=CC=C1C(=O)OCOC(=O)C(C)(C)C

Origin of Product

United States

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